molecular formula C25H23ClN2O2 B11633687 CeMMEC5

CeMMEC5

Katalognummer: B11633687
Molekulargewicht: 418.9 g/mol
InChI-Schlüssel: OEDVOBHPYXBCGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CeMMEC5 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a complex molecule with a specific structure that allows it to interact with various biological and chemical systems. This compound is particularly noted for its potential use in medicinal chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CeMMEC5 involves multiple steps, each requiring precise conditions to ensure the correct formation of the compound. The initial step typically involves the preparation of the core structure through a series of condensation reactions. This is followed by the introduction of various functional groups through substitution reactions. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The product is then continuously extracted, purified, and collected.

Analyse Chemischer Reaktionen

Types of Reactions

CeMMEC5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

CeMMEC5 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: this compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Vergleich Mit ähnlichen Verbindungen

CeMMEC5 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:

    CeMMEC4: Similar in structure but with different functional groups, leading to different chemical and biological properties.

    CeMMEC6: Another related compound with variations in its core structure, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it particularly suitable for certain applications in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C25H23ClN2O2

Molekulargewicht

418.9 g/mol

IUPAC-Name

N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-ethoxy-2-methylquinolin-4-amine

InChI

InChI=1S/C25H23ClN2O2/c1-3-29-21-12-13-24-22(15-21)25(14-17(2)27-24)28-19-8-10-20(11-9-19)30-16-18-6-4-5-7-23(18)26/h4-15H,3,16H2,1-2H3,(H,27,28)

InChI-Schlüssel

OEDVOBHPYXBCGS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.